Trimethyl(triethylamine)aluminium
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Overview
Description
Trimethyl(triethylamine)aluminium is an organoaluminium compound that plays a significant role in various industrial and scientific applications. This compound is known for its pyrophoric nature, meaning it can ignite spontaneously upon exposure to air. It is closely related to other organoaluminium compounds such as trimethylaluminium and triethylaluminium, which are used in similar contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)aluminium can be synthesized through a two-step process involving the reaction of aluminium with methyl chloride and sodium. The overall reaction can be summarized as follows:
[ 2 \text{Al} + 6 \text{CH}_3\text{Cl} + 6 \text{Na} \rightarrow \text{Al}_2(\text{CH}_3)_6 + 6 \text{NaCl} ]
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive intermediates from igniting .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure safety and efficiency. The use of advanced distillation techniques helps in purifying the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(triethylamine)aluminium undergoes several types of chemical reactions, including:
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Hydrolysis: : Reacts readily with water to form aluminium oxide and methane. [ \text{Al}_2(\text{CH}_3)_6 + 3 \text{H}_2\text{O} \rightarrow \text{Al}_2\text{O}_3 + 6 \text{CH}_4 ]
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Alcoholysis: : Reacts with alcohols to form alkoxides and methane. [ \text{Al}(\text{CH}_3)_3 + \text{ROH} \rightarrow \text{Al}(\text{OR})_3 + 3 \text{CH}_4 ]
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Aminolysis: : Reacts with amines to form amides and methane. [ \text{Al}(\text{CH}_3)_3 + \text{RNH}_2 \rightarrow \text{Al}(\text{NR})_3 + 3 \text{CH}_4 ]
Common Reagents and Conditions
The reactions of this compound typically require anhydrous conditions and are often carried out under an inert atmosphere to prevent unwanted side reactions. Common reagents include water, alcohols, and amines.
Major Products
The major products formed from these reactions include aluminium oxide, alkoxides, and amides, along with methane as a byproduct.
Scientific Research Applications
Trimethyl(triethylamine)aluminium has a wide range of applications in scientific research:
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Catalysis: : It is used as a catalyst in the production of polyolefins, such as polyethylene and polypropylene, through Ziegler-Natta catalysis .
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Semiconductor Fabrication: : It is employed in the deposition of thin films and high-k dielectrics in semiconductor devices through processes like chemical vapor deposition and atomic layer deposition .
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Battery Technology: : Research has shown its potential in the development of high-performance aluminum-ion batteries, where it serves as an electrolyte component .
Mechanism of Action
The mechanism by which trimethyl(triethylamine)aluminium exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. For instance, in atomic layer deposition, the compound reacts with surface hydroxyl groups to form aluminium oxide layers. The detailed mechanism involves the formation of intermediates such as methoxy, formate, and bicarbonate species .
Comparison with Similar Compounds
Trimethyl(triethylamine)aluminium is closely related to other organoaluminium compounds such as:
Trimethylaluminium: Similar in structure and reactivity, but primarily used in different catalytic processes.
Triethylaluminium: Another closely related compound with similar applications in catalysis and semiconductor fabrication.
The uniqueness of this compound lies in its specific reactivity and the types of intermediates it forms during chemical reactions, making it suitable for specialized applications in various fields.
Properties
CAS No. |
20791-15-5 |
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Molecular Formula |
C9H24AlN |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
aluminum;carbanide;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3;/q;3*-1;+3 |
InChI Key |
ZROXHRVYGQXTNQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CCN(CC)CC.[Al+3] |
Origin of Product |
United States |
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